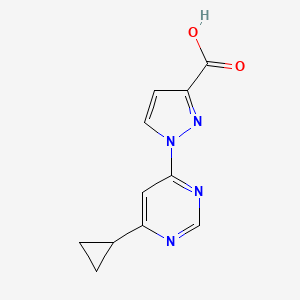
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a pyrimidine ring, and a pyrazole ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrazole ring and the carboxylic acid group through cyclization and oxidation reactions .
Chemical Reactions Analysis
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction, which can be catalyzed by acids or bases.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a pyrazole and pyrimidine ring but lacks the cyclopropyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a triazole ring fused to the pyrimidine ring.
Thioglycoside derivatives: These compounds have shown similar biological activities but differ in their structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O2 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)8-3-4-15(14-8)10-5-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2,(H,16,17) |
InChI Key |
WXJSRCAGUAHBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


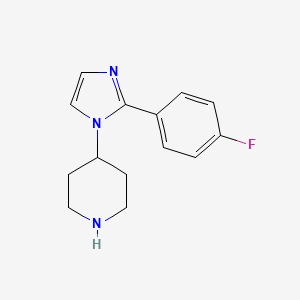
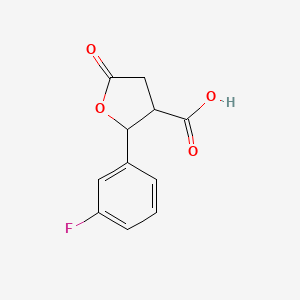

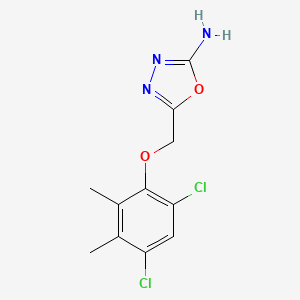
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)

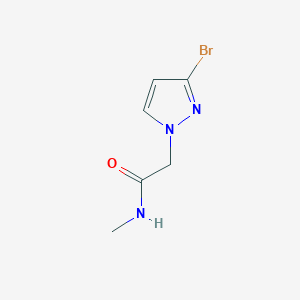
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)

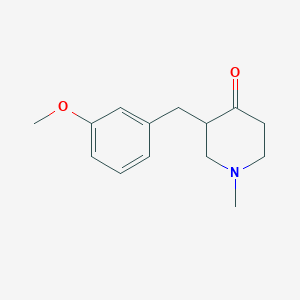
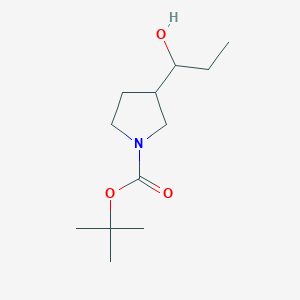
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
